3-(3-Chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3-Chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 3-chlorobenzoyl chloride with 2-ethoxybenzohydrazide to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyl diimidazole to yield the desired triazolothiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted triazolothiadiazole derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt the function of essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(3-Chlorophenyl)-6-(2-hydroxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
3-(3-Chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .
Properties
Molecular Formula |
C17H13ClN4OS |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4OS/c1-2-23-14-9-4-3-8-13(14)16-21-22-15(19-20-17(22)24-16)11-6-5-7-12(18)10-11/h3-10H,2H2,1H3 |
InChI Key |
IJCBPDJBDAPACO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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